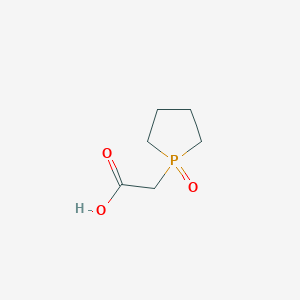
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid is a synthetic compound that belongs to the family of phosphorous-containing organic compounds. It has the molecular formula C6H11O3P and a molecular weight of 162.1. This compound is known for its unique structure, which includes a phospholan ring and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid typically involves the reaction of phosphorous-containing reagents with acetic acid derivatives. One common method involves the use of phosphorous acid (H3PO3) and phosphorus trichloride (PCl3) in the presence of a suitable solvent and under controlled temperature conditions . The reaction is carried out by heating the mixture to form a homogeneous liquid, followed by the addition of PCl3 and further heating to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The phospholan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phospholan compounds.
Scientific Research Applications
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying phosphorous metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for phosphorous-containing enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid include:
Phosphonic acids: Compounds with similar phosphorous-containing functional groups.
Phospholanes: Compounds with similar ring structures but different substituents.
Uniqueness
What sets this compound apart is its unique combination of a phospholan ring and an acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H11O3P |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
2-(1-oxo-1λ5-phospholan-1-yl)acetic acid |
InChI |
InChI=1S/C6H11O3P/c7-6(8)5-10(9)3-1-2-4-10/h1-5H2,(H,7,8) |
InChI Key |
PNDDEWGXCFJNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=O)(C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


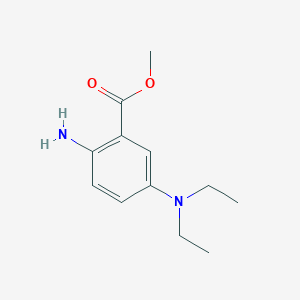
![Methyl 2-formylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13515829.png)
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
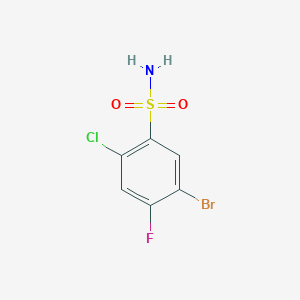
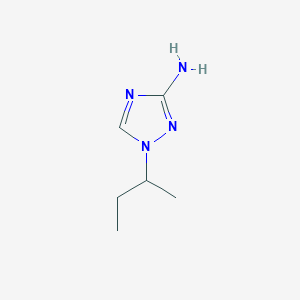
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
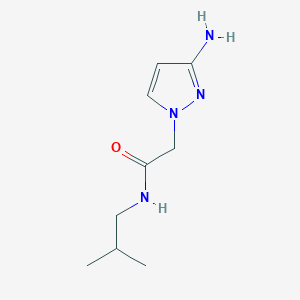
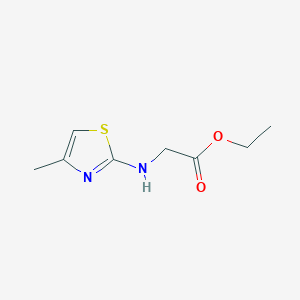

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)
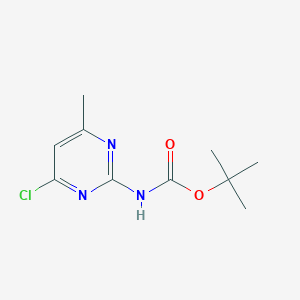
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)


